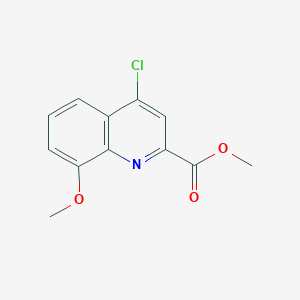

Methyl 4-chloro-8-methoxyquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-8-methoxyquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-10-5-3-4-7-8(13)6-9(12(15)17-2)14-11(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTUWNXMLLXTKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for Methyl 4-chloro-8-methoxyquinoline-2-carboxylate involves the reaction of methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate with phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then cooled and poured onto a water-ice mixture, followed by extraction with ethyl acetate (EtOAc), washing with saturated sodium chloride (NaCl) solution, drying over sodium sulfate (Na2SO4), and evaporation to dryness .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 4 undergoes substitution with nucleophiles under mild to moderate conditions. This reactivity is pivotal for synthesizing derivatives with modified biological or material properties.

Mechanistic Insight : The electron-withdrawing ester group at position 2 enhances the electrophilicity of the chloro substituent, facilitating nucleophilic aromatic substitution (SNAr).

Ester Hydrolysis and Aminolysis

The methyl ester group is susceptible to hydrolysis or aminolysis, enabling access to carboxylic acid or amide derivatives.

Industrial Relevance : Scalable hydrolysis protocols are optimized for high-throughput synthesis of acid intermediates.

Coupling Reactions

The chloro and methoxy groups enable participation in cross-coupling reactions, expanding structural diversity.

Limitations : Chloro groups require higher reaction temperatures compared to bromo analogues in Suzuki couplings.

Oxidation and Reduction

Controlled redox reactions modify the quinoline core or substituents:

-

Oxidation :

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline derivatives, altering electronic properties.

-

Cyclization and Intramolecular Reactions

Under specific conditions, the ester and chloro groups participate in cyclization:

Comparative Reactivity of Substituted Quinolines

| Compound | Reactivity Highlights |

|---|---|

| Methyl 4-chloro-6-methoxyquinoline-2-carboxylate | Faster ester hydrolysis due to reduced steric hindrance at position 6. |

| 8-Bromo-4-methoxyquinoline analogues | Enhanced Suzuki coupling efficiency vs. chloro derivatives. |

Scientific Research Applications

Methyl 4-chloro-8-methoxyquinoline-2-carboxylate is a quinoline derivative with applications in several scientific research areas. Studies of quinoline derivatives have shown that they possess diverse biological activities, making them useful in developing new compounds for therapeutic purposes .

Synthesis and Structural Analysis

- Synthesis: Various methods exist for synthesizing quinoline derivatives. One approach involves reacting metal carboxylates with 8-hydroxyquinoline compounds . For example, reacting aluminum lactate with 8-hydroxyquinoline can produce bis(8-hydroxyquinolinolato) aluminum .

- Structural Confirmation: The structure of synthesized quinoline compounds is typically confirmed using various analytical techniques, including elemental analysis, H-NMR, C-NMR, LC/MS, and single-crystal X-ray diffraction .

Biological Applications

- Antimicrobial Activity: Derivatives of 4-hydroxyquinoline-3-carboxylic acid are known as effective quinolone antibiotics. They function by inhibiting DNA gyrase, which prevents bacterial DNA duplication. The presence of a sulfur atom at the 2-position of the quinoline structure enhances antibacterial activity .

- Antiviral Activity: Studies have explored the potential of quinoline derivatives as inhibitors of Hepatitis B Virus (HBV) replication. Molecular docking simulations and in vitro biological studies have demonstrated that certain quinoline compounds exhibit high HBV inhibition at a 10 µM concentration .

- Anti-cancer Activity: Certain quinoline compounds possess anticancer activity by inhibiting the c-Myc/Max/DNA complex formation .

- Anti-diabetic Potential: Aryl-quinoline-4-carbonyl hydrazones, which bear different 2-methoxyphenoxyacetamide groups, have been investigated for their α-glucosidase inhibitory potential, relevant to managing type 2 diabetes mellitus . These compounds have shown potent inhibition, with some derivatives displaying superior activity compared to acarbose, a common control drug .

Table of α-Glucosidase Inhibition

| Compound | R1 | R2 | IC50 (µM) |

|---|---|---|---|

| 11k | OCH3 | 4-CH2-CH3 | 26.0 |

| 11n | 4-OCH3 | 4-Cl | 48.7 |

| 11d | H | 4-ethyl | 156.8 |

IC50 values represent the concentration at which 50% inhibition of α-glucosidase activity is observed . Lower IC50 values indicate higher inhibitory potency.

OLED Applications

- Electron Transport Materials: Metal 8-quinolinolato complexes, including aluminum tris(8-quinolinolates), are used as electron transport materials in organic light-emitting diodes (OLEDs) . These complexes can be prepared by reacting metal carboxylates with 8-hydroxyquinoline compounds . Mixed-ligand metal 8-quinolinolato complexes are particularly useful because they form more stable amorphous glass layers, enhancing the lifetime and stability of OLEDs .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-8-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes critical structural differences between Methyl 4-chloro-8-methoxyquinoline-2-carboxylate and its analogs:

Physicochemical Properties

- Solubility: The methyl ester in the target compound enhances lipophilicity, favoring membrane permeability, whereas carboxylic acid derivatives (e.g., CAS 401604-07-7) exhibit higher aqueous solubility .

- Electronic Effects: Chlorine at position 4 (target compound) withdraws electrons, stabilizing the quinoline ring and influencing reactivity in substitution reactions. Methoxy at position 8 donates electrons, contrasting with the nitro group in methyl 4-hydroxy-8-nitroquinoline-2-carboxylate, which strongly withdraws electrons, increasing oxidative instability .

Research Findings and Trends

- Synthetic Routes: and highlight the use of esterification and halogenation to modify quinoline scaffolds. For example, ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate is synthesized via multistep reactions involving chlorination and alkylation .

- Structural Analysis :

- X-ray crystallography (e.g., ) and NMR () are critical for confirming substituent positions and stereochemistry in analogs .

Biological Activity

Methyl 4-chloro-8-methoxyquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

This compound has been studied primarily for its antimicrobial and anticancer properties. Research indicates that this compound exhibits promising activity against various cancer cell lines and pathogenic microorganisms.

The mechanism of action of this compound involves:

- Interaction with Enzymes : The compound may inhibit specific enzymes that are crucial for cellular processes, leading to reduced cell proliferation.

- Induction of Apoptosis : It is believed to trigger apoptosis in cancer cells, which contributes to its anticancer effects.

- Modulation of Signaling Pathways : By interacting with various receptors, it influences pathways related to cell growth and death.

Case Studies and Research Findings

-

Antiproliferative Activity

- A study evaluated the antiproliferative effects of various quinoline derivatives, including this compound, against several cancer cell lines such as H-460 (lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to established anticancer agents .

- Selectivity for Cancer Cells

- Comparative Analysis

Efficacy Against Pathogens

This compound has also been investigated for its antimicrobial properties:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Klebsiella pneumoniae | 50 | |

| Pseudomonas aeruginosa | 75 |

This table summarizes the minimum inhibitory concentrations (MIC) against various pathogens, indicating the compound's potential as an antimicrobial agent.

Structural Insights

The unique structure of this compound contributes significantly to its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Quinoline core with methoxy and carboxylate groups | Versatile scaffold for drug development |

| Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | Ethyl instead of methyl on carboxylate | Affects solubility and activity |

| Quinolinyl-pyrazoles | Additional pyrazole moiety | Enhanced biological activity |

This structural comparison illustrates how variations in functional groups can influence the biological properties of quinoline derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic protocols for preparing Methyl 4-chloro-8-methoxyquinoline-2-carboxylate and related quinoline derivatives?

- Methodological Answer : Synthesis typically employs classical quinoline frameworks such as the Gould–Jacob, Skraup, or Friedländer reactions, followed by functionalization. For example, chlorination at the 4-position and methoxy group introduction at the 8-position can be achieved via electrophilic substitution or transition metal-catalyzed cross-coupling. Post-synthetic esterification (e.g., methyl ester formation) is performed using methanol under acidic or basic conditions. Transition metal catalysts (e.g., PdCl₂(PPh₃)₂) are critical for regioselective modifications .

Q. How is the molecular structure of this compound validated in academic research?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Software suites like SHELXL and Mercury are used for refinement and visualization of crystallographic data. For example, SHELXL refines small-molecule structures against diffraction data, while Mercury aids in analyzing intermolecular interactions and packing patterns . Spectroscopic techniques (¹H/¹³C NMR, IR) complement crystallography by verifying functional groups and substitution patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Adhere to hazard codes H300-H373 (health risks) and H400-H420 (environmental hazards). Use personal protective equipment (PPE), fume hoods, and closed systems for reactions. Waste disposal must follow P501-P502 protocols, including neutralization of acidic/basic byproducts and incineration for organic residues. Safety data sheets (SDS) for analogous compounds (e.g., 6-chloro-4-methoxyquinoline-2-carboxylic acid) provide template guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound using different catalytic systems?

- Methodological Answer : Contradictions often arise from variations in catalyst selectivity (e.g., Pd vs. Cu systems) or solvent polarity. Systematic optimization via Design of Experiments (DoE) is recommended. For example, compare PdCl₂(PPh₃)₂ in DMF (high polarity, 80°C) versus CuI in THF (low polarity, 60°C) to assess steric/electronic effects on methoxy and chloro substituent incorporation. Monitor progress via TLC or HPLC-MS .

Q. What computational tools are suitable for predicting the crystallographic behavior of this compound derivatives?

- Methodological Answer : Mercury CSD 2.0 enables packing similarity analysis and void visualization for polymorph prediction. Pair this with SHELXD for phase determination in twinned crystals. For example, simulate the impact of the methyl ester group on π-π stacking using the Materials Module in Mercury .

Q. How can researchers optimize the reduction of imine intermediates during functionalization of this compound?

- Methodological Answer : Compare NaBH₃CN (pH 6, methanol) and H₂/Pd (ethanol, 1 atm) for imine-to-amine reduction. NaBH₃CN is preferable for acid-sensitive intermediates, while H₂/Pd offers higher scalability. Monitor stereochemical outcomes via circular dichroism (CD) or X-ray crystallography, as seen in analogous aminoquinoline syntheses .

Q. What strategies mitigate byproduct formation during the introduction of the 8-methoxy group in this compound?

- Methodological Answer : Use protecting groups (e.g., acetyl for amine functionalities) to prevent undesired substitutions. Microwave-assisted synthesis reduces reaction time and byproducts—e.g., 20-minute irradiation at 100°C for methoxylation vs. 12-hour conventional heating. Validate purity via HPLC with a C18 column and UV detection at 254 nm .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound analogs?

- Methodological Answer : Variations may stem from polymorphic forms or impurities. Re-crystallize the compound from multiple solvents (e.g., ethanol vs. ethyl acetate) and compare DSC thermograms. For example, 4-chloro-2-methylquinoline-6-carboxylic acid shows mp 223–225°C in ethanol but 218–220°C in DMSO due to solvate formation .

Q. Why do catalytic efficiencies differ between Pd and Ru systems in cross-coupling reactions involving this compound?

- Methodological Answer : Pd catalysts (e.g., Pd(OAc)₂) favor Suzuki-Miyaura couplings with aryl boronic acids, while Ru systems (e.g., RuCl₃) excel in C-H activation. Compare turnover numbers (TON) and ligand effects (e.g., PCy₃ vs. PPh₃) under inert atmospheres. Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.